2-bromo-5-chloro-4-fluorobenzyl bromide
Description
This compound is structurally complex due to the presence of three distinct halogens, which influence its reactivity, stability, and applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOFAJIWULOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Nitration : 2-Chloro-4-fluoroaniline is nitrated using fuming HNO₃/H₂SO₄ to form 2-chloro-4-fluoro-5-nitroaniline.
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Diazotization : The nitro compound is treated with NaNO₂/HBr at 0–5°C to form a diazonium salt.
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Bromination : The diazonium salt is reacted with CuBr/HBr at 50–70°C.
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Reduction : The nitro group is reduced using Fe/AcOH to yield the final product.
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 90–95 | |
| Diazotization | NaNO₂/HBr, 0–5°C | 88–93 | |
| Bromination | CuBr, 50–70°C | 75–82 |
Limitation : Multi-step synthesis reduces overall yield (cumulative ~60%).
Grignard Reagent-Mediated Synthesis
A specialized method employs Grignard reagents to introduce the benzyl bromide moiety, particularly useful for functionalized derivatives.
Procedure:
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Substrate activation : 2-Bromo-5-chloro-4-fluorobenzaldehyde is treated with PBr₃ to form the acyl bromide.
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Grignard reaction : Vinyl magnesium chloride (1.2 eq) is added under CuI/2,2′-bipyridyl catalysis at 0°C.
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Oxidation : The intermediate is oxidized using H₂O₂/EtOH to yield the benzyl bromide.
Advantage : Enables stereoselective synthesis but requires anhydrous conditions.
Photochemical Bromination
UV-induced bromination offers a niche approach for lab-scale production with precise control.
Procedure:
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Substrate : 2-Chloro-4-fluorotoluene (1.0 mol) in CCl₄.
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Bromine addition : Liquid Br₂ (1.1 eq) is added dropwise under UV light (λ > 300 nm).
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Reaction : Stirred at 25–40°C for 6–8 hours.
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Quenching : Na₂S₂O₃ solution neutralizes excess Br₂.
Limitation : Lower yields compared to thermal methods but avoids radical initiators.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 85–92 | 98–99 | High | Moderate |
| Diazotization | 60–70 | 95–97 | Moderate | Low |
| Grignard Reaction | 59–65 | 97–99 | Low | High |
| Photochemical | 68–74 | 96–98 | Low | Moderate |
Key Findings :
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Direct bromination is optimal for industrial use due to high yields and simplicity.
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Diazotization suits small-scale synthesis requiring positional specificity.
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Grignard methods are reserved for complex derivatives despite lower yields.
Critical Factors Influencing Yield
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Solvent Choice : Polar aprotic solvents (e.g., DCE) enhance NBS reactivity.
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Catalyst Loading : Dibenzoyl peroxide >0.2 mol% reduces side reactions.
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Temperature Control : Exceeding 100°C in direct bromination leads to di-brominated byproducts.
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Purification : Silica gel chromatography (hexane:EtOAc = 9:1) achieves >99% purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are usually carried out in polar solvents such as water or alcohols at elevated temperatures.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biphenyl derivatives with various substituents on the benzene rings.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-bromo-5-chloro-4-fluorobenzyl bromide can be achieved through various methods, including electrophilic aromatic substitution reactions. Its derivatives are often synthesized for specific applications, particularly in the development of pharmaceuticals targeting various diseases.
Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of bioactive compounds, particularly in the development of SGLT2 inhibitors , which are crucial in managing diabetes. Research indicates that derivatives of this compound exhibit promising activity against glucose transporters, thus aiding in glucose regulation .
Chemical Synthesis
This compound acts as a reagent in several synthetic pathways:
- Alkylation Reactions : It can be used as an alkylating agent in the synthesis of more complex molecules, contributing to the formation of carbon-carbon bonds.
- Cross-Coupling Reactions : It serves as a precursor in Suzuki and Stille coupling reactions, facilitating the formation of biaryl compounds which are important in materials science and pharmaceuticals.
Material Science
The compound's halogenated nature allows it to be incorporated into polymers and materials that require specific electronic or optical properties. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study highlighted the efficient synthesis of a family of SGLT2 inhibitors using this compound as a key intermediate. The research demonstrated a scalable synthetic route that yielded high purity compounds suitable for preclinical testing .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Nitration | 85 |
| 2 | Hydrolysis | 90 |
| 3 | Bromination | 92 |
| Total | 24 (overall from starting material) |
Case Study 2: Cross-Coupling Applications
In another investigation, researchers utilized this compound in cross-coupling reactions to synthesize various biaryl compounds. The methodology involved palladium-catalyzed reactions that demonstrated high selectivity and efficiency, thereby confirming the utility of this compound in complex organic syntheses .
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-4-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Halogenation Patterns and Reactivity**
- Pentabromobenzyl Bromide (PBBB) : Synthesized via electrophilic bromination of toluene, PBBB contains five bromine atoms (≥70% Br content) and exhibits high thermal stability (decomposition >300°C via TGA) . Unlike 2-bromo-5-chloro-4-fluorobenzyl bromide, PBBB lacks chlorine and fluorine, making it less polar but more bromine-rich for flame-retardant applications.
- 4-Bromo-2,6-Difluorobenzyl Bromide : This compound (CAS 886496-63-5) shares fluorine and bromine substituents but differs in substitution positions. Its molecular weight (317.93 g/mol) and trifluoromethyl group enhance hydrophobicity, making it suitable for hydrophobic polymer modifications .
- 2-Cyano-5-Fluorobenzyl Bromide: A cyano-substituted analog (CAS 421552-12-7) with fluorine and bromine. The electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic substitution reactions in pharmaceutical intermediates .
2.2. Physical and Thermal Properties**
| Compound | Molecular Weight (g/mol) | Bromine Content | Melting Point (°C) | Thermal Stability (TGA) | Solubility |
|---|---|---|---|---|---|
| This compound* | ~298.3 (calculated) | ~26.8% Br | Not reported | Likely >200°C | Low in water |
| Pentabromobenzyl bromide | ~605.3 | ~70% Br | Not reported | Decomposes >300°C | Insoluble in H₂O |
| 4-Bromo-2,6-difluorobenzyl bromide | 317.93 | ~50.3% Br | Not reported | Not reported | Organic solvents |
| 2-Cyano-5-fluorobenzyl bromide | 229.0 | ~34.9% Br | Not reported | Not reported | Polar aprotic solvents |
*Calculated based on molecular formula C₇H₄BrClF.
2.4. Stability and Environmental Impact**
- Hydrolysis Resistance : PBBB and this compound are hydrolysis-resistant, critical for long-term flame retardancy .
- Toxicity : Brominated compounds may release hazardous HBr upon combustion, requiring careful handling .
Key Research Findings
- Thermal Performance: PBBB-based polymers retain >90% mass at 300°C, outperforming non-brominated analogs .
- Reactivity : Fluorine in this compound enhances electrophilicity, enabling efficient coupling reactions in drug synthesis .
- Environmental Concerns : High bromine content in PBBB raises ecological toxicity issues, driving demand for mixed-halogen alternatives like this compound .
Biological Activity
Chemical Structure and Properties
2-Bromo-5-chloro-4-fluorobenzyl bromide is an organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzyl group. Its molecular formula is and it has a molecular weight of approximately 292.38 g/mol. The compound is notable for its potential biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves halogenation reactions of precursor compounds. The methods often utilize bromination and chlorination under controlled conditions to achieve the desired substitution pattern on the aromatic ring.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents can enhance binding affinity due to their electronegative nature, which may influence the compound's pharmacodynamics.
Antibacterial Activity
Research indicates that halogenated benzyl compounds exhibit significant antibacterial properties. For instance, similar compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Methyl 2-bromo-5-chloro-4-fluorobenzoate | Escherichia coli | 1 mg/mL |
| 2-Chloro-5-fluoro phenol | Pseudomonas aeruginosa | 0.5 mg/mL |
Antifungal Activity
In addition to antibacterial properties, certain derivatives of similar structures have been evaluated for antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The presence of halogens is believed to enhance the antifungal efficacy through disruption of fungal cell membranes or inhibition of key metabolic pathways .
Case Studies
- Study on Antibacterial Properties : A study demonstrated that a related compound, 2C5FP (2-chloro-5-fluorophenol), exhibited significant antibacterial activity against multiple strains including Streptococcus aureus. The disc diffusion method revealed clear zones of inhibition, indicating effective bacterial growth suppression .
- Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of halogenated benzyl compounds against C. neoformans. Results showed that compounds with similar structural features had MIC values as low as 0.015 mg/L, highlighting their potential as therapeutic agents .
Toxicological Considerations
While assessing the biological activity, it is crucial to consider the toxicity profiles of halogenated compounds. Many studies report that increased halogenation can lead to enhanced cytotoxicity; therefore, careful evaluation through in vitro and in vivo models is necessary to determine safety profiles alongside efficacy .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2-bromo-5-chloro-4-fluorobenzyl bromide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via halogenation of substituted benzyl alcohols using reagents like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃). For multi-halogenated derivatives, sequential halogenation steps are required, often under controlled temperatures (0–50°C) in anhydrous solvents such as dichloromethane or benzene. Optimization involves adjusting stoichiometry, reaction time, and catalyst (e.g., DMF as a Lewis acid) to improve selectivity and minimize side products like over-brominated species. Purification typically employs vacuum distillation or recrystallization from non-polar solvents .
Q. What safety protocols are critical when handling this compound?
- Methodology : Due to its lachrymatory and corrosive properties, handling requires PPE (gloves, goggles, fume hood), spill containment kits, and neutralization protocols for accidental exposure. Brominated benzyl compounds hydrolyze exothermically; thus, storage under inert atmospheres (argon) and avoidance of moisture are essential. Emergency procedures include rinsing exposed skin/eyes with water and using activated carbon for spill absorption. Safety data from analogous brominated benzyl halides highlight respiratory and dermal toxicity risks .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodology : 1H/13C/19F NMR is critical for verifying substitution patterns, with characteristic shifts for benzyl bromide protons (~4.3–4.8 ppm) and halogen-induced deshielding. Mass spectrometry (EI-MS) confirms molecular weight (M+• for Br/Cl isotopes). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. X-ray crystallography (using SHELX software) resolves steric effects from bulky halogens, though heavy-atom absorption corrections are required .
Advanced Research Questions
Q. How do electronic effects of adjacent halogens influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom at the benzyl position acts as a leaving group, but electron-withdrawing Cl and F substituents at the 5- and 4-positions deactivate the aromatic ring, reducing oxidative addition efficiency with palladium catalysts. Ligand screening (e.g., SPhos, XPhos) and microwave-assisted heating (80–120°C) enhance coupling yields. Competitive debromination side reactions are mitigated by using aryl boronic esters instead of acids .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology : Heavy atoms (Br, Cl) cause significant X-ray absorption, requiring synchrotron radiation or long exposure times. Disordered benzyl bromide moieties are modeled using split positions and restraints on bond lengths/angles. SHELXL refinement incorporates anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. The Flack parameter verifies absolute configuration .
Q. How can contradictory literature data on melting points or reaction yields be systematically resolved?
- Methodology : Discrepancies often stem from varying synthetic routes or impurity profiles. Reproducibility studies should replicate reported conditions (e.g., solvent purity, heating rates) and validate results via DSC for melting behavior. Controlled experiments isolating intermediates (e.g., benzyl alcohol precursors) identify critical yield-limiting steps. Statistical design of experiments (DoE) optimizes conflicting parameters like temperature vs. catalyst loading .
Q. What are the environmental degradation pathways of this compound, and how are its transformation products analyzed?
- Methodology : Hydrolysis in aqueous media produces 2-bromo-5-chloro-4-fluorobenzyl alcohol, which oxidizes to the corresponding carboxylic acid. Accelerated degradation studies (pH 3–9, 40–60°C) monitor intermediates via LC-QTOF-MS . Bromide release is quantified using ion chromatography or capillary electrophoresis with indirect UV detection (optimized buffer: 20 mM chromate, 0.5 mM electroosmotic flow modifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
